molecular formula C12H11NO3S B12122241 (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12122241
M. Wt: 249.29 g/mol
InChI Key: GIRVZKMQGSXZKT-YFHOEESVSA-N
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Description

(5Z)-5-[(4-Ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core and a (Z)-configured 4-ethoxybenzylidene substituent at the 5-position. Thiazolidinediones are renowned for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, with applications in diabetes management . The 4-ethoxy group on the benzylidene moiety distinguishes this compound from other TZDs, influencing its electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)13-12(15)17-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7-

InChI Key

GIRVZKMQGSXZKT-YFHOEESVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated crystallization systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it suitable for developing new materials and catalysts.

Table 1: Key Synthetic Routes

StepDescription
Formation of Thiazolidine RingReaction of an amine with a carbonyl compound in the presence of sulfur.
Introduction of Methylidene GroupCondensation reaction with an aldehyde, such as 4-ethoxybenzaldehyde.

Biology

Biologically, this compound has been studied for its potential anti-inflammatory and antidiabetic properties. It influences various biological pathways by modulating enzyme activity and receptor interactions.

Mechanism of Action
The compound activates peroxisome proliferator-activated receptors (PPARs), enhancing insulin sensitivity and reducing inflammation. It also shows potential antiproliferative effects against cancer cells.

Table 2: Biological Activities

ActivityDescription
Anti-inflammatoryModulates inflammation pathways through PPAR activation.
AntidiabeticEnhances insulin sensitivity via PPARγ activation.
AnticancerInduces apoptosis in cancer cells through various mechanisms.

Medicine

In the field of medicine, derivatives of thiazolidinediones are explored for treating diabetes and cancer. These compounds can improve insulin sensitivity and inhibit the proliferation of cancer cells.

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives:

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AK562 (Leukemia)8.5 - 14.9
Compound BHeLa (Cervical)8.9 - 15.1
Compound CMDA-MB-361 (Breast)12.7 - 25.6

These compounds induce apoptosis through both extrinsic and intrinsic pathways.

Industry

Industrially, (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can be utilized in pharmaceuticals and agrochemicals due to its stability and reactivity.

Applications in Industry

  • Pharmaceutical Production: Used in synthesizing drugs targeting diabetes and cancer.
  • Agrochemicals: Potential applications in developing pesticides or herbicides.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The benzylidene substituent at the 5-position is critical for biological activity. Below is a comparison with analogs featuring different substituents:

Compound Substituent on Benzylidene Key Properties/Activities References
Target Compound 4-Ethoxy Potential PPARγ modulation; improved lipophilicity due to ethoxy group
(5Z)-5-(4-Fluorobenzylidene)-TZD 4-Fluoro Enhanced electron-withdrawing effect; possible metabolic stability
(5Z)-5-(2-Benzofuranylmethylene)-TZD 2-Benzofuran Higher molecular weight (245.25 g/mol); elevated melting point (265–266°C)
(5Z)-5-(Thiophen-3-ylethoxy)-TZD Thiophen-3-ylethoxy IC50 = 60.0 µM (15-hydroxyprostaglandin dehydrogenase inhibition)
Pioglitazone 5-Ethylpyridyl Clinically approved PPARγ agonist; targets insulin sensitivity

Key Insights :

  • Electron-Donating Groups (e.g., ethoxy) : Increase lipophilicity and may enhance membrane permeability but reduce metabolic oxidation .
  • Halogen Substituents (e.g., fluoro) : Improve binding affinity to hydrophobic pockets in PPARγ due to electron-withdrawing effects .

Modifications at the 3-Position

The 3-position of the TZD core is often modified to optimize pharmacokinetics:

Compound 3-Position Substituent Biological Relevance References
Target Compound (e.g., A6355) 2-Aminoethyl Enhanced water solubility; tested for vascular KATP channel modulation
Benzimidazole-TZD Hybrids Benzimidazole-methoxy Increased PPARγ/GLUT-4 expression; robust antihyperglycemic activity in vivo
(Z)-3-(4-Methylbenzyl)-TZD 4-Methylbenzyl Improved metabolic stability; reduced CYP450 interactions

Key Insights :

  • Aminoalkyl Chains (e.g., 2-aminoethyl): Facilitate salt formation (e.g., hydrochloride) for improved solubility .
  • Bulkier Substituents (e.g., benzimidazole) : Enhance target selectivity but may reduce oral bioavailability .

Key Insights :

  • Piperidine in ethanol optimizes yield and Z-selectivity for benzylidene-TZDs .
  • Sodium acetate in DMF is preferred for electron-deficient aldehydes .

Pharmacological Profiles

Compound Biological Target Activity Data References
Target Compound (A6355) Vascular KATP channels Inhibitory activity linked to PPARγ activation
Benzimidazole-TZD Hybrids PPARγ/GLUT-4 2–3-fold increase in mRNA expression vs. control
(5Z)-5-(Thiophen-3-ylethoxy)-TZD 15-PGDH IC50 = 60.0 µM (potent inhibitor)

Key Insights :

  • The 4-ethoxy group may balance PPARγ activation and off-target effects compared to pioglitazone .
  • Thiophen-ethoxy analogs show superior enzyme inhibition, suggesting substituent-dependent potency .

Biological Activity

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C13H13NO3S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 1173581-36-6

Thiazolidinediones primarily exert their biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation plays a crucial role in regulating glucose and lipid metabolism, thereby improving insulin sensitivity. The compound's structural features, including the ethoxyphenyl group, may enhance its binding affinity to these receptors compared to other thiazolidinediones.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinedione derivatives, including (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : MCF-7 and MDA-MB-231 (human breast cancer)
  • Findings : The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis by modulating the expression of Bcl-2 family proteins. Specifically, it decreased anti-apoptotic proteins (Bcl-2, Bcl-xL) while increasing pro-apoptotic proteins (Bax, Bak) in cancer cells without affecting normal breast cells .

Antimicrobial Activity

Thiazolidinediones have also been evaluated for their antimicrobial properties. A study reported moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging around 31.25 µg/ml for several derivatives . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

StudyObjectiveKey Findings
Aubert et al. (2023)Evaluate anticancer effectsCompounds derived from thiazolidine showed significant anti-breast cancer activity; modulation of apoptosis pathways was observed .
Derpharmachemica (2023)Assess antibacterial activitySeveral thiazolidinedione derivatives exhibited good activity against S. aureus and B. subtilis; MIC values suggest potential for development as antimicrobial agents .
ResearchGate Publication (2024)Investigate anticancer mechanismsIdentified mechanisms include induction of apoptosis and cell cycle arrest in breast cancer cells; specific pathways involved were detailed .

Comparison with Other Thiazolidinediones

The unique substitution pattern of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione distinguishes it from other thiazolidinediones like rosiglitazone and pioglitazone:

CompoundPPAR ActivationAnticancer ActivityAntimicrobial Activity
RosiglitazoneStrongLimitedMinimal
PioglitazoneStrongModerateLow
(5Z)-5-[(4-ethoxyphenyl)methylidene] Moderate to StrongSignificantModerate

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